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molecular formula C13H11BrN2 B8745867 10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

Cat. No. B8745867
M. Wt: 275.14 g/mol
InChI Key: MBLGPNHOZSTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034866B2

Procedure details

Into a 1000-mL round-bottom flask was placed 5-bromo-N-(2,2-dimethoxyethyl)-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine (33.4 g, 98.46 mmol, 1.00 equiv), tetrahydrofuran (340 mL), and hydrogen chloride (340 mL, 10%). The resulting solution was heated to reflux for 2 h, concentrated under vacuum and extracted with 2×150 mL of ethyl acetate. The pH value of the combined aqueous layers was adjusted to 8-9 with sodium hydroxide (2 mol/L). The resulting solution was extracted with 3×300 mL of dichloromethane. The organic layers were combined, washed with 2×150 mL of water and 1×150 mL of brine, dried over anhydrous sodium sulfated and concentrated under vacuum. The crude product was decolorized by the addition of active carbon, stirring for 30 min. The solids were filtered out and the filtrate was concentrated under vacuum to afford 15 g (55%) of 9-bromo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene as a white solid.
Name
5-bromo-N-(2,2-dimethoxyethyl)-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[C:11]2[C:5]([CH:6]3[CH2:20][CH:8]([N:9]=[C:10]2[NH:13][CH2:14][CH:15](OC)OC)[CH2:7]3)=[CH:4][CH:3]=1.Cl>O1CCCC1>[Br:1][C:2]1[CH:12]=[C:11]2[C:5](=[CH:4][CH:3]=1)[CH:6]1[CH2:20][CH:8]([CH2:7]1)[N:9]1[C:10]2=[N:13][CH:14]=[CH:15]1

Inputs

Step One
Name
5-bromo-N-(2,2-dimethoxyethyl)-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
Quantity
33.4 g
Type
reactant
Smiles
BrC1=CC=C2C3CC(N=C(C2=C1)NCC(OC)OC)C3
Step Two
Name
Quantity
340 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
340 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000-mL round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×150 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×300 mL of dichloromethane
WASH
Type
WASH
Details
washed with 2×150 mL of water and 1×150 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The crude product was decolorized by the addition of active carbon
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C3=NC=CN3C3CC(C2=CC1)C3
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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